molecular formula C16H23NO3 B15206064 tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B15206064
M. Wt: 277.36 g/mol
InChI Key: DSHNBIOCYPRGEG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C17H26N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a 4-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 4-methoxybenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substituent but often involve nucleophilic reagents.

Major Products: The major products formed from these reactions include phenolic derivatives, alcohols, and various substituted pyrrolidine derivatives .

Scientific Research Applications

tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

  • tert-Butyl 3-((4-methoxybenzyl)amino)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((piperidin-4-ylamino)methyl)pyrrolidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-13(11-17)12-5-7-14(19-4)8-6-12/h5-8,13H,9-11H2,1-4H3

InChI Key

DSHNBIOCYPRGEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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